5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H10BrFO2 and its molecular weight is 309.134. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antioxidant and Cytotoxic Activities
- Antioxidant and Cytotoxic Activities : A study by Hawas et al. (2021) identified halo-benzaldehyde derivatives, similar to 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde, from the green alga Avrainvillea amadelpha. These compounds showed mild cytotoxic activity against cancer cell lines and effective scavenged DPPH radical activity, indicating potential antioxidant properties.
2. Spectral and Computational Analysis
- Spectral and Computational Analysis : The study by Balachander & Manimekalai (2017) involved the synthesis and characterization of halo-benzaldehyde derivatives. These compounds were analyzed using various spectroscopic methods, offering insights into their structural and molecular properties.
3. Synthesis of Functionalized Compounds
- Synthesis of Functionalized Benzothiophenes and Benzofurans : A paper by Capperucci et al. (2009) describes the use of bromo(phenylthio)methyltrimethylsilane with o-hydroxy benzaldehyde to create functionalized benzothiophenes and benzofurans, indicating the utility of such compounds in synthetic organic chemistry.
4. Synthesis of Fluorinated Intermediates
- Synthesis of Fluorinated Aromatic Aldehydes and Benzyl Bromides : Research by Lemaire et al. (1992) details the synthesis of fluorinated aromatic aldehydes, highlighting their application as key intermediates in the preparation of new radiopharmaceuticals.
5. Antimicrobial Additives in Oils and Fuels
- Antimicrobial Additives in Oils and Fuels : A recent study by Talybov et al. (2022) explored the condensation of chloromethylbenzyl ether with bromo-substituted benzaldehydes, which have potential use as antimicrobial additives in lubricating oils and fuels.
6. Molecular Magnetic Properties
- Molecular Magnetic Properties : The paper by Zhang et al. (2013) discusses the synthesis of complexes using halo-benzaldehyde derivatives, contributing to the understanding of molecular magnetic properties in coordination chemistry.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-2-[(2-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTIHFUUARETBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.